molecular formula C15H15NO5S B5818844 methyl [4-(anilinosulfonyl)phenoxy]acetate

methyl [4-(anilinosulfonyl)phenoxy]acetate

Cat. No. B5818844
M. Wt: 321.3 g/mol
InChI Key: XAMPQQKBFSCXRZ-UHFFFAOYSA-N
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Description

Methyl [4-(anilinosulfonyl)phenoxy]acetate, also known as GW 501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders.

Mechanism of Action

Methyl [4-(anilinosulfonyl)phenoxy]acetate works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased fat burning, improved insulin sensitivity, and increased energy production.
Biochemical and Physiological Effects:
Methyl [4-(anilinosulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in human studies.

Advantages and Limitations for Lab Experiments

Methyl [4-(anilinosulfonyl)phenoxy]acetate has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it a useful tool for studying the role of PPARδ in various biological processes. However, it also has some limitations. It is a synthetic compound, which makes it more expensive and difficult to obtain compared to natural compounds. It also has potential side effects, which must be taken into consideration when conducting experiments.

Future Directions

There are several future directions for research on methyl [4-(anilinosulfonyl)phenoxy]acetate. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of methyl [4-(anilinosulfonyl)phenoxy]acetate involves several steps. The first step is the conversion of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol using sodium sulfide. The second step involves the reaction of 4-chloro-2-aminophenol with 4-(bromomethyl)phenylsulfonyl chloride to produce 4-(anilinosulfonyl)-2-chlorophenol. The final step is the reaction of 4-(anilinosulfonyl)-2-chlorophenol with methyl chloroacetate to produce methyl [4-(anilinosulfonyl)phenoxy]acetate.

Scientific Research Applications

Methyl [4-(anilinosulfonyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting.

properties

IUPAC Name

methyl 2-[4-(phenylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-15(17)11-21-13-7-9-14(10-8-13)22(18,19)16-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMPQQKBFSCXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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